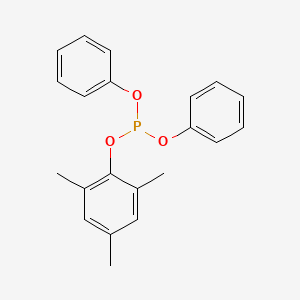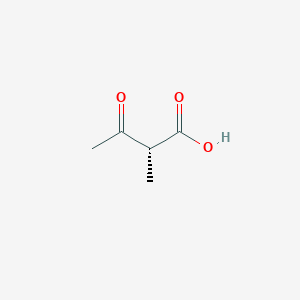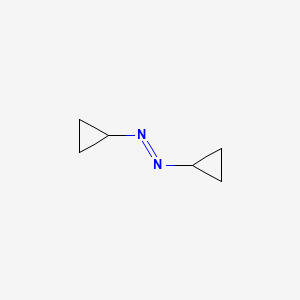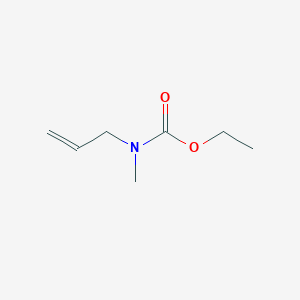
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an isopropylthiophenyl group and a methylamino group attached to the piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isopropylthiophenyl Intermediate: The synthesis begins with the preparation of the 2-isopropylthiophenyl intermediate. This can be achieved through the alkylation of thiophenol with isopropyl bromide in the presence of a base such as potassium carbonate.
N-Methylation: The next step involves the N-methylation of the intermediate using methyl iodide and a suitable base like sodium hydride.
Coupling with Piperazine: The final step is the coupling of the N-methylated intermediate with 1-methylpiperazine. This can be carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
Applications De Recherche Scientifique
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to a conformational change in the target protein. This, in turn, can modulate the activity of the protein, resulting in a biological response. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(N-(2-Isopropylphenyl)-N-methylamino)propyl)-1-methylpiperazine: Similar structure but lacks the sulfur atom.
1-(3-(N-(2-Isopropylphenyl)-N-ethylamino)propyl)-1-methylpiperazine: Similar structure with an ethyl group instead of a methyl group.
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-ethylpiperazine: Similar structure with an ethyl group on the piperazine ring.
Uniqueness
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine is unique due to the presence of the isopropylthiophenyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thiophenyl group can participate in unique interactions, such as sulfur-aromatic interactions, which are not possible with similar compounds lacking the sulfur atom. Additionally, the specific arrangement of functional groups in this compound can lead to unique reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
74037-92-6 |
|---|---|
Formule moléculaire |
C18H31N3S |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
3-[2,6-dimethyl-4-(2-propan-2-ylsulfanylphenyl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C18H31N3S/c1-14(2)22-18-9-6-5-8-17(18)20-12-15(3)21(11-7-10-19)16(4)13-20/h5-6,8-9,14-16H,7,10-13,19H2,1-4H3 |
Clé InChI |
KRDSUINJDSHSME-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(N1CCCN)C)C2=CC=CC=C2SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)







